Furfuryl mercaptan Furfuryl mercaptan Darkens on storage
Furfuryl mercaptan is a heterocyclic sulfur compound with a characterizing coffee flavor.
2-Furanmethanethiol, also known as 2-furfuryl mercaptan or 2-furfurylthiol, belongs to the class of organic compounds known as heteroaromatic compounds. Heteroaromatic compounds are compounds containing an aromatic ring where a carbon atom is linked to an hetero atom. 2-Furanmethanethiol is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 2-furanmethanethiol is primarily located in the cytoplasm. 2-Furanmethanethiol exists in all eukaryotes, ranging from yeast to humans. 2-Furanmethanethiol is a burnt, chocolate, and coffee tasting compound that can be found in cereals and cereal products, coffee and coffee products, and fats and oils. This makes 2-furanmethanethiol a potential biomarker for the consumption of these food products.
Brand Name: Vulcanchem
CAS No.: 98-02-2
VCID: VC21152969
InChI: InChI=1S/C5H6OS/c7-4-5-2-1-3-6-5/h1-3,7H,4H2
SMILES: C1=COC(=C1)CS
Molecular Formula: C5H6OS
Molecular Weight: 114.17 g/mol

Furfuryl mercaptan

CAS No.: 98-02-2

Cat. No.: VC21152969

Molecular Formula: C5H6OS

Molecular Weight: 114.17 g/mol

* For research use only. Not for human or veterinary use.

Furfuryl mercaptan - 98-02-2

Specification

CAS No. 98-02-2
Molecular Formula C5H6OS
Molecular Weight 114.17 g/mol
IUPAC Name furan-2-ylmethanethiol
Standard InChI InChI=1S/C5H6OS/c7-4-5-2-1-3-6-5/h1-3,7H,4H2
Standard InChI Key ZFFTZDQKIXPDAF-UHFFFAOYSA-N
SMILES C1=COC(=C1)CS
Canonical SMILES C1=COC(=C1)CS

Introduction

Chemical Structure and Properties

Furfuryl mercaptan is an important aroma constituent found naturally in coffee, sesame seed oil, popcorn, grilled pork, cooked beef, and roasted chicken. It possesses the characteristic aromas of coffee, sesame, onion, garlic, and meat, making it a versatile component in flavor applications .

Spectroscopic Characteristics

The compound exhibits distinctive spectroscopic features that facilitate its identification and characterization. Infrared spectroscopy reveals several characteristic peaks that are essential for its identification.

Wavenumber (cm⁻¹)Assignment
3123Furan ring stretching (C-H) vibration
2565Stretching (S-H) vibration
1597, 1501, 1420Furan ring stretching (C=C) vibration
1254, 1151, 1012Furan ring asymmetrical stretching (C-O-C) vibration
735Characteristic peak

Table 1: FTIR spectroscopic data for furfuryl mercaptan

Physical Properties

Furfuryl mercaptan is soluble in oils but insoluble in water, which presents significant challenges for its application in aqueous systems . This solubility profile influences both its functionality in food products and its stability during storage. The compound is particularly unstable during the storage of coffee brew and roasted coffee, which has prompted research into stabilization techniques .

Applications in Food Industry

Furfuryl mercaptan has been widely utilized in various food products due to its distinctive aroma profile. Its applications include:

Food Applications

The compound is incorporated into numerous food products including:

  • Baked goods

  • Gelatins

  • Alcoholic and nonalcoholic beverages

  • Condiments and relishes

  • Frozen dairy gravies

  • Hard and soft candy

  • Meat products

Sensory Contributions

The unique sensory profile of furfuryl mercaptan makes it valuable in flavor formulations where coffee, roasted, or meaty notes are desired. Its ability to impart these characteristics at low concentrations makes it an economical ingredient for flavor enhancement in various food systems .

Stability Challenges and Solutions

Stability Issues

One of the primary challenges associated with furfuryl mercaptan is its instability during storage, particularly in coffee brew and roasted coffee products . This instability can lead to flavor deterioration and reduced shelf life, necessitating innovative approaches to enhance its stability in food applications.

β-Cyclodextrin Inclusion Complex Formation

Researchers have explored encapsulation techniques, particularly the formation of inclusion complexes with β-cyclodextrin, to address the stability challenges of furfuryl mercaptan . These inclusion complexes offer several advantages:

  • Improved thermal stability

  • Enhanced water dispersibility

  • Prolonged shelf life

  • Controlled release of the aroma compound

Characterization of Furfuryl Mercaptan-β-Cyclodextrin Inclusion Complex

The successful formation of furfuryl mercaptan-β-cyclodextrin inclusion complex has been confirmed through various analytical techniques. These methods provide comprehensive evidence for the encapsulation process and the resulting improvements in stability.

FTIR Analysis

FTIR spectroscopy has been instrumental in characterizing the inclusion complex formation. After complex formation, several changes in the spectral profile have been observed:

  • The characteristic strong peaks of furfuryl mercaptan at 1012 and 735 cm⁻¹ disappear in the FTIR spectra of the inclusion complex

  • The peak caused by hydroxyl group stretching vibration shifts from 3356 cm⁻¹ to 3337 cm⁻¹ (blue-shift)

  • The peak assigned to C-O stretching vibration shifts from 1030 cm⁻¹ to 1032 cm⁻¹ (red-shift)

These spectral changes provide evidence for molecular interactions between furfuryl mercaptan and β-cyclodextrin, confirming successful encapsulation.

X-ray Diffraction Analysis

X-ray diffraction (XRD) has been employed as an effective instrument to determine the formation of furfuryl mercaptan-β-cyclodextrin inclusion complex . The XRD pattern exhibits several notable changes after complex formation:

  • Increase in the intensity of the peak at 10.4° compared to the peak at 10.8°

  • Shifts in peaks at 16.6° and 19.0° to higher 2θ angles of 16.9° and 19.4°, respectively

These alterations in the diffraction pattern further confirm the successful encapsulation of furfuryl mercaptan in β-cyclodextrin.

Thermal Analysis

Thermogravimetric (TG) analysis has demonstrated that the formation of furfuryl mercaptan-β-cyclodextrin inclusion complex significantly improves the thermal stability of furfuryl mercaptan and provides a long-lasting effect . This enhanced thermal stability is crucial for applications in food products that undergo thermal processing or are stored at varying temperatures.

Molecular Mechanics Calculations

Molecular mechanics (MM2) calculations have been utilized to determine the structure of the furfuryl mercaptan-β-cyclodextrin inclusion complex with minimum energy. These calculations have revealed:

  • The minimum binding energy of –77.0 kJ mol⁻¹ at –1.96 × 10⁻¹⁰ m

  • The optimized geometry of the inclusion complex

These computational results provide theoretical support for the stability and formation mechanism of the inclusion complex.

Research Methodologies

Research on furfuryl mercaptan has employed various analytical techniques to understand its properties and behavior in different systems. Table 2 summarizes the key methodologies used in furfuryl mercaptan research.

TechniqueApplication in Furfuryl Mercaptan Research
FTIR SpectroscopyIdentification of functional groups, characterization of pure compound and inclusion complexes, monitoring of complex formation
X-ray Diffraction (XRD)Determination of crystalline structure changes upon complex formation, confirmation of inclusion complex formation
Thermogravimetric AnalysisAssessment of thermal stability, evaluation of thermal stability enhancement through inclusion complex formation
Molecular Mechanics CalculationsDetermination of optimum structure and binding energy of inclusion complexes, theoretical validation of complex stability

Table 2: Analytical techniques employed in furfuryl mercaptan research

Encapsulation Process

The process of forming furfuryl mercaptan-β-cyclodextrin inclusion complex involves specific methodologies designed to ensure efficient encapsulation and maximum stability enhancement.

Formation Mechanism

The formation of the inclusion complex occurs through the insertion of furfuryl mercaptan into the hydrophobic cavity of β-cyclodextrin. This process is driven by various forces, including:

  • Hydrophobic interactions

  • Van der Waals forces

  • Hydrogen bonding

  • Release of high-energy water molecules from the cyclodextrin cavity

Structural Implications

The inclusion complex formation results in significant structural changes in both furfuryl mercaptan and β-cyclodextrin. These changes are evidenced by the spectroscopic and diffraction data discussed earlier and contribute to the enhanced stability of the encapsulated compound .

Future Research Directions

Based on the current state of research on furfuryl mercaptan, several promising directions for future studies can be identified:

  • Exploration of alternative encapsulation techniques beyond β-cyclodextrin to further enhance stability and water dispersibility

  • Investigation of the release kinetics of furfuryl mercaptan from inclusion complexes under different environmental conditions relevant to food processing and storage

  • Development of novel applications for stabilized forms of furfuryl mercaptan in food, beverage, and potentially pharmaceutical formulations

  • Comprehensive sensory evaluation studies to understand the impact of encapsulation on the perceived aroma profile of furfuryl mercaptan in various food matrices

  • Further elucidation of the molecular interactions between furfuryl mercaptan and β-cyclodextrin using advanced spectroscopic and computational techniques

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator